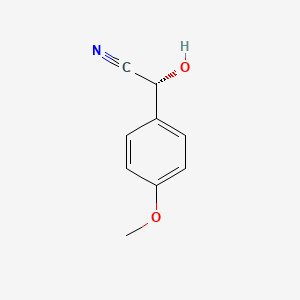

(R)-(+)-4-Methoxymandelonitrile

Vue d'ensemble

Description

®-(+)-4-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-(+)-4-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydrogen cyanide in the presence of a chiral catalyst. This reaction yields the desired enantiomer with high enantiomeric purity. The reaction conditions typically include low temperatures and controlled pH to ensure the stability of the cyanohydrin intermediate.

Industrial Production Methods

In an industrial setting, the production of ®-(+)-4-Methoxymandelonitrile often involves the use of large-scale reactors and continuous flow systems. These methods allow for better control over reaction parameters and higher yields. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity ®-(+)-4-Methoxymandelonitrile.

Analyse Des Réactions Chimiques

MIP (Methoxyisopropyl) Protection

(R)-(+)-4-Methoxymandelonitrile undergoes protection using 2-methoxypropene in the presence of camphorsulfonic acid (CSA) to prevent racemization. This reaction is optimized in continuous flow reactors for scalability and enantiomeric retention .

Optimal Conditions :

| Parameter | Value |

|---|---|

| Reaction Time | 200 s |

| Temperature | 60°C |

| 2-Methoxypropene | 11 Eq |

| CSA Catalyst | 1 mol% |

| Yield | 68% |

| Enantiomeric Excess | 97% |

The reaction shows a strong dependence on reagent stoichiometry and temperature to suppress side reactions like 2-methoxypropene polymerization .

Benzoate Formation

The hydroxyl group is esterified with benzoyl chloride under anhydrous conditions. Pyridine acts as both a base and solvent :

Reaction Protocol :

-

Reactants:

-

(±)-4-Methoxymandelonitrile (12 mmol)

-

Benzoyl chloride (13.2 mmol)

-

Pyridine (13.2 mmol) in CH₂Cl₂

-

-

Conditions: 0°C, 2 hours

-

Yield: 58% (isolated)

For enantioselective synthesis, a bienzymatic cascade using MeHNL (hydroxynitrile lyase) and CALA (lipase) achieves (S)-4-methoxymandelonitrile benzoate with 89% ee at 25°C .

Hydrogenation Reactions

Catalytic hydrogenation of the nitrile group to amine derivatives is performed using preactivated catalysts like Rh@Al₂O₃ or Raney nickel .

Typical Hydrogenation Setup :

-

Catalyst: Rh@Al₂O₃ (5% loading)

-

Conditions: 10 bar H₂ in diisopropyl ether

-

Pretreatment: 120°C overnight under H₂

Yields and selectivity data for (R)-4-methoxymandelonitrile derivatives remain underreported but are critical for accessing β-amino alcohol intermediates .

Hydrocyanation Followed by Protection

A two-step flow synthesis combines enzymatic hydrocyanation of 4-anisaldehyde with R-HNL (hydroxynitrile lyase) and subsequent MIP protection :

Flow Reactor Parameters :

This method minimizes racemization and improves throughput compared to batch processes .

Acetylation Reactions

The hydroxyl group is acetylated using acetic anhydride (Ac₂O) and DMAP/DiPEA in a flow system :

Reaction Details :

-

Reactants:

-

(R)-4-Methoxymandelonitrile (0.69 mmol)

-

Ac₂O (4 μL/min flow rate)

-

-

Catalyst: DMAP (1.1 mmol) in CH₂Cl₂

-

Yield: 52%

-

ee Retention: 80%

Substrate Scope Limitations

Electron-withdrawing substituents on the aromatic ring enhance reaction rates in protection and enzymatic steps. Electron-donating groups reduce yields due to competitive side reactions .

Racemization Studies

This compound is prone to racemization under basic conditions. Acidic protection (e.g., MIP) or low-temperature enzymatic steps (<25°C) preserve chirality .

Industrial-Scale Adaptations

Optimal lab-scale conditions (e.g., 200 s reaction time, 60°C) are directly transferable to 200× larger reactors without yield loss, demonstrating robustness for pharmaceutical manufacturing .

Analytical Characterization

Key methods include:

Applications De Recherche Scientifique

Synthesis of (R)-(+)-4-Methoxymandelonitrile

The synthesis of this compound typically involves the hydrocyanation of 4-anisaldehyde, followed by further transformations. This process can be catalyzed by specific enzymes, such as hydroxynitrile lyases (HNLs), which facilitate the formation of cyanohydrins from aldehydes. In a study involving a bienzymatic cascade reaction, the hydrocyanation step was coupled with benzoylation to yield (S)-4-methoxymandelonitrile benzoate, demonstrating an efficient synthetic route that enhances enantiomeric purity through sequential enzymatic actions .

Enzymatic Applications

2.1. Bienzymatic Cascade Reactions

The utilization of enzymes like Manihot esculenta hydroxynitrile lyase (MeHNL) and Candida antarctica lipase A (CALA) in cascade reactions has been pivotal in synthesizing this compound. The cascade allows for the direct conversion of substrates into more complex structures without isolating intermediates, thus streamlining the synthesis process .

2.2. Enantioselective Synthesis

Enzymatic processes are particularly advantageous due to their ability to produce enantiomerically pure compounds. Studies have shown that CALA exhibits preference for (S)-4-methoxymandelonitrile benzoate during transesterification reactions, allowing for high enantiomeric excess in final products .

Therapeutic Applications

3.1. Synthesis of Bioactive Compounds

This compound serves as a precursor for synthesizing various bioactive compounds, including (S)-tembamide, which has demonstrated antiviral properties against HIV and potential hypoglycemic effects . The transformation of this compound into these active pharmaceutical ingredients underscores its importance in drug development.

3.2. Chiral Building Block

As a chiral building block, this compound is utilized in the synthesis of other chiral compounds and pharmaceuticals, enhancing the diversity of available therapeutic agents . Its application in asymmetric synthesis is crucial for developing new drugs with specific biological activities.

Table 1: Summary of Key Studies Involving this compound

Mécanisme D'action

The mechanism by which ®-(+)-4-Methoxymandelonitrile exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role as an intermediate in drug synthesis or its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzaldehyde: A precursor in the synthesis of ®-(+)-4-Methoxymandelonitrile.

4-Methoxybenzyl Alcohol: A reduction product of ®-(+)-4-Methoxymandelonitrile.

Mandelonitrile: The parent compound without the methoxy group.

Uniqueness

®-(+)-4-Methoxymandelonitrile is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Activité Biologique

(R)-(+)-4-Methoxymandelonitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

This compound, a cyanohydrin derivative, has been studied for its enantioselective synthesis and biological properties. The compound is synthesized via enzymatic processes, particularly using hydroxynitrile lyases and lipases, which catalyze the hydrocyanation of 4-anisaldehyde followed by benzoylation to yield optically active products.

2. Synthesis

The synthesis of this compound typically involves a two-step enzymatic cascade:

-

Step 1: Hydrocyanation

The hydrocyanation of 4-anisaldehyde is catalyzed by Manihot esculenta hydroxynitrile lyase (MeHNL), which converts the aldehyde into the corresponding cyanohydrin. This step requires a high excess of HCN due to the positive mesomeric effect of the para-methoxy substituent on the aromatic ring, which stabilizes the intermediate cyanohydrin . -

Step 2: Benzoylation

Following hydrocyanation, Candida antarctica lipase A (CALA) is employed for the benzoylation of the cyanohydrin. This step enhances the stability of the product and allows for further transformations into biologically active compounds like (S)-tembamide, known for its antiviral properties .

3.1 Antiviral Activity

One of the notable biological activities attributed to this compound is its potential antiviral effects. The compound can be converted into (S)-tembamide through a single hydrogenation step, which has documented activity against HIV and exhibits hypoglycemic properties .

3.2 Enzymatic Interactions

The interaction between this compound and various enzymes has been studied to understand its biochemical pathways:

-

Enzyme: MeHNL

MeHNL has shown high selectivity for substrates like 4-anisaldehyde, leading to efficient production of this compound with high enantiomeric excess . -

Enzyme: CALA

CALA's ability to catalyze reactions involving bulky substrates has been highlighted in studies where it demonstrated preference for producing (S)-4-methoxymandelonitrile benzoate from the cyanohydrin .

4. Case Studies

Several studies have explored the biological implications and synthetic pathways involving this compound:

5. Conclusion

This compound represents a valuable compound in medicinal chemistry due to its antiviral properties and role as a precursor in synthesizing biologically active molecules like tembamide. The enzymatic methods employed for its synthesis not only enhance yield but also ensure high enantiomeric purity, making it an attractive target for further research and development in therapeutic applications.

Propriétés

IUPAC Name |

(2R)-2-hydroxy-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDAAMXETLHTER-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473038 | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97070-73-0 | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-4-Methoxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.